![molecular formula C12H23Cl3S2 B14386461 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane CAS No. 88649-69-8](/img/structure/B14386461.png)
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane is an organic compound characterized by the presence of trichloro and sulfanyl groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane typically involves the reaction of 2,2,2-trichloroethanol with pentylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,2,2-trichloroethanol is replaced by the pentylthiol group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloro groups can be reduced to dichloro or monochloro groups using reducing agents like lithium aluminum hydride.
Substitution: The trichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane involves its interaction with molecular targets through its trichloro and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The compound may also generate reactive intermediates that can further interact with cellular components, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[2,2,2-Trichloro-1-(methylsulfanyl)ethyl]sulfanyl}pentane
- 1-{[2,2,2-Trichloro-1-(ethylsulfanyl)ethyl]sulfanyl}pentane
- 1-{[2,2,2-Trichloro-1-(butylsulfanyl)ethyl]sulfanyl}pentane
Uniqueness
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane is unique due to its specific combination of trichloro and pentylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88649-69-8 |
|---|---|
Formule moléculaire |
C12H23Cl3S2 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
1-(2,2,2-trichloro-1-pentylsulfanylethyl)sulfanylpentane |
InChI |
InChI=1S/C12H23Cl3S2/c1-3-5-7-9-16-11(12(13,14)15)17-10-8-6-4-2/h11H,3-10H2,1-2H3 |
Clé InChI |
XQJRWFKZYUHGBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC(C(Cl)(Cl)Cl)SCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)
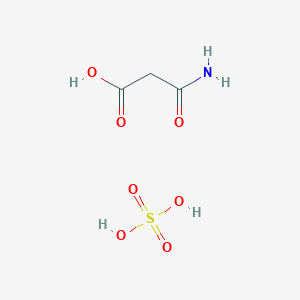
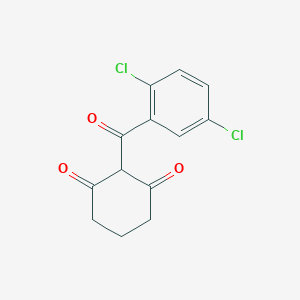

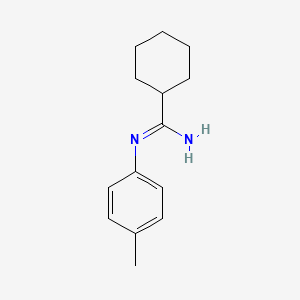
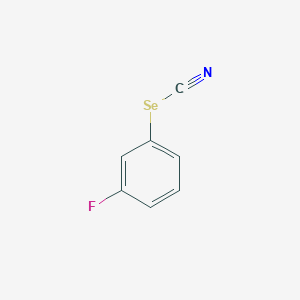
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
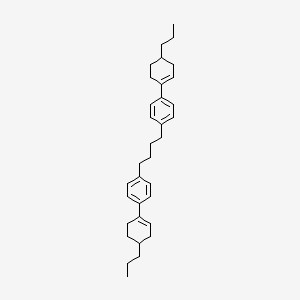
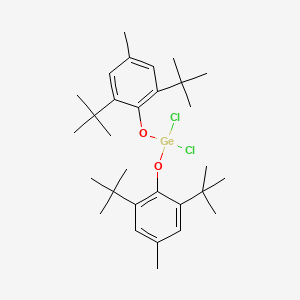
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

